molecular formula C22H20N4O2S2 B4387313 2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide

2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide

Cat. No.: B4387313
M. Wt: 436.6 g/mol
InChI Key: YNCGGGZZFVAEEE-UHFFFAOYSA-N
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Description

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including thiopyrano, pyrido, and thieno systems

Preparation Methods

The synthesis of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the core thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure. This is followed by the introduction of the dimethyl and oxo groups, and finally, the attachment of the N-phenylacetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the fused ring systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide moiety, where halogenated reagents can replace hydrogen atoms on the phenyl ring.

Scientific Research Applications

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cell signaling and metabolic processes, which are crucial for the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide stands out due to its complex fused ring structure. Similar compounds include:

    Thiopyrano[3’‘,4’‘5’,6’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds share the core structure but may lack the dimethyl and oxo groups.

    N-phenylacetamides: These compounds have the phenylacetamide moiety but do not possess the fused ring systems.

This compound’s unique combination of structural features and functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-22(2)9-16-13(11-29-22)8-15-18-19(30-20(15)25-16)21(28)26(12-23-18)10-17(27)24-14-6-4-3-5-7-14/h3-8,12H,9-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCGGGZZFVAEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CS1)C4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide
Reactant of Route 3
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-phenylacetamide

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